4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
Description
The compound 4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide features a thiophene core substituted with a bromine atom at position 4 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a methylene group attached to a second thiophene ring, which is further substituted with a furan-3-yl moiety.
Properties
IUPAC Name |
4-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S2/c15-11-4-13(20-8-11)14(17)16-5-12-3-10(7-19-12)9-1-2-18-6-9/h1-4,6-8H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPFBRZKBQMTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiophene derivatives.
Scientific Research Applications
The biological activity of 4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates several pharmacological effects:
- Antimicrobial Activity : The compound is structurally related to sulfonamides known for their antibacterial properties. It may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, thus exhibiting potential as an antimicrobial agent.
- Anticancer Properties : Compounds containing thiophene and furan rings have shown promise in cancer treatment. Studies suggest that derivatives can induce apoptosis in various cancer cell lines, including breast and leukemia cells .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with receptors involved in immune responses, potentially reducing inflammation markers .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Amidation : The formation of the carboxamide group is achieved through the reaction of a thiophene-2-carboxylic acid derivative with an amine using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Furan and Thiophene Substitution : The attachment of furan and thiophene moieties can be accomplished through nucleophilic substitution reactions facilitated by base catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Applications
The unique structure of this compound makes it valuable for various applications:
- Medicinal Chemistry : Its potential as a drug candidate due to its biological activities makes it a subject of interest for pharmaceutical development.
- Materials Science : The compound can be utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms in organic chemistry .
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives similar to this compound induced significant apoptosis in breast cancer cell lines, indicating its potential use in cancer therapeutics .
- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial efficacy of thiophene derivatives against various bacterial strains, suggesting that this compound could be developed into a novel antibacterial agent .
- Inflammation Studies : Research into the anti-inflammatory properties revealed that compounds with similar structures effectively reduced cytokine levels in vitro, supporting their potential application in inflammatory disease management .
Mechanism of Action
The mechanism of action of 4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Thiophene Carboxamides
5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide ()
- Structure : Bromine at position 5 of thiophene; carboxamide linked to a 4-methylpyridin-2-yl group.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling (35–84% yield) using palladium catalysts.
- Key Differences : The pyridine substituent may confer distinct electronic properties compared to the furan-thiophene moiety in the target compound. Pyridine’s basicity could influence solubility and target binding.
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide ()
- Structure : Bromine on a phenyl ring; acetamide linker to thiophene.
- Bioactivity : Demonstrated antimycobacterial activity, suggesting bromine’s role in enhancing bioactivity.
Heterocyclic-Substituted Thiophene Carboxamides
N-(4-(3-(Furan-3-yl)Acryloyl)Phenyl) Thiophene-2-Carboxamide ()
- Structure : Furan-3-yl linked via an acryloyl group to a phenyl ring; carboxamide at thiophene-2-position.
- IR Data : C=O (amide) stretch at 1679 cm⁻¹, similar to the target compound’s expected amide vibrations.
- Comparison : The acryloyl spacer may enhance conjugation, affecting electronic properties differently than the methyl-thiophene bridge in the target compound .
5-(Imidazo[1,2-b][1,2,4]Triazol-5-yl)-4-Phenyl-2-Phenylamino-Thiophene-3-Carboxylate ()
Stereochemical and Functional Group Variations
Rivaroxaban vs. 5-R-Rivaroxaban ()
- Structure: Thiophene-2-carboxamide with stereochemical variations in oxazolidinone substituents.
- Key Insight : The (S)-enantiomer (rivaroxaban) is a clinically approved anticoagulant, while the (R)-enantiomer is inactive, underscoring the importance of stereochemistry in bioactivity.
- Relevance : The target compound’s furan-thiophene substituent may impose conformational constraints affecting target selectivity .
Biological Activity
4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a bromine atom, a furan ring, and a thiophene moiety which contribute to its unique pharmacological properties. The structure facilitates interactions with biological targets, enhancing its therapeutic potential.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : A derivative of this compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells .
- In vivo Studies : Tumor-bearing mice treated with related compounds showed suppressed tumor growth, suggesting that the compound may interfere with cancer cell proliferation .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well:
- Fungicidal Activity : In a study evaluating fungicidal effects, compounds structurally related to this compound exhibited promising results against various fungal strains. The EC50 values were significantly lower than those of standard antifungal agents, indicating higher potency .
Structure-Activity Relationship (SAR)
The unique combination of bromine, furan, and thiophene rings in the structure contributes to its biological activity. Modifications in these structural components can lead to variations in activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer (IC50 ~25.72 μM), Antifungal (EC50 ~1.96 mg/L) |
| 5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyridine | Structure | Moderate anticancer activity |
| N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide | Structure | Lower reactivity compared to brominated derivatives |
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Study on Anticancer Activity : A series of compounds based on the thiophene framework were tested against multiple cancer cell lines, revealing that modifications led to enhanced cytotoxicity .
- Fungicidal Efficacy : Field trials demonstrated that formulations containing derivatives of this compound achieved over 70% control against specific fungal pathogens .
Q & A
Basic Question: What synthetic strategies are optimal for preparing 4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions, leveraging:
- Thiophene bromination : Use N-bromosuccinimide (NBS) or Br₂ with a catalyst (e.g., FeCl₃) to introduce the bromine atom at the 4-position of the thiophene ring .
- Amide coupling : React 4-bromothiophene-2-carboxylic acid with [4-(furan-3-yl)thiophen-2-yl]methanamine using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
- Functional group protection : Boc-protected intermediates may enhance reaction selectivity during furan-thiophene hybrid synthesis .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Advanced Question: How can structural contradictions in crystallographic data for similar thiophene-carboxamide derivatives be resolved?
Methodological Answer:
- Refinement software : Use SHELXL (v.2018) for high-resolution crystallographic refinement. Adjust parameters for twinned crystals or disordered atoms .
- Validation metrics : Cross-check R-factors (<5%), residual electron density (<0.3 e⁻/ų), and ADDSYM checks to detect missed symmetry .
- Case study : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) were resolved using SHELX’s restraints for planar groups .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : Analyze ¹H/¹³C-NMR for characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm; furan protons at δ 7.3–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 422.2 Da) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Modular substitutions : Replace bromine with Cl, CF₃, or NO₂ to assess electronic effects on bioactivity. Replace furan with pyrrole or thiadiazole to probe steric tolerance .
- Biological assays : Test against MRSA (MIC assay) or cancer cell lines (MTT assay) with controls like ciprofloxacin or doxorubicin .
- Computational modeling : Perform docking simulations (AutoDock Vina) targeting enzymes like COX-2 or bacterial topoisomerase IV .
Basic Question: What are the primary challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Temperature control : Gradual cooling from 40°C to 4°C minimizes disorder.
- Additives : Add trace EtOH or acetic acid to stabilize hydrogen-bond networks .
Advanced Question: How to resolve discrepancies between in vitro and in vivo efficacy data for thiophene-carboxamide analogs?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation) and logP (HPLC) to assess bioavailability .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative debromination or glucuronidation) .
- In vivo models : Compare efficacy in zebrafish vs. murine models to account for metabolic differences .
Basic Question: What mechanistic hypotheses explain the antimicrobial activity of this compound?
Methodological Answer:
- Enzyme inhibition : Likely targets include bacterial dihydrofolate reductase (DHFR) or DNA gyrase, inferred from structural analogs .
- Membrane disruption : Amphiphilic properties may perturb lipid bilayers (validate via fluorescence anisotropy assays) .
- Resistance profiling : Test against efflux pump-deficient strains (e.g., E. coli ΔtolC) to identify transport-mediated resistance .
Advanced Question: How can computational methods predict degradation pathways under hydrolytic conditions?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model hydrolysis at the amide bond (activation energy ~25 kcal/mol) .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O, 70°C) conditions. Analyze via UPLC-PDA .
- Degradant comparison : Cross-reference with rivaroxaban degradants (e.g., DP-1) to identify common motifs .
Basic Question: What spectroscopic red flags indicate synthetic impurities in this compound?
Methodological Answer:
- ¹H-NMR impurities : Look for residual starting material (e.g., unreacted 4-bromothiophene acid at δ 12.5 ppm) .
- HPLC peaks : Monitor for de-brominated byproducts (retention time shifts) or oxidized furan derivatives .
- IR spectroscopy : Detect unreacted carbonyls (stretch ~1680 cm⁻¹) or amine groups (~3300 cm⁻¹) .
Advanced Question: How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?
Methodological Answer:
- Library synthesis : Use automated parallel synthesis (e.g., Chemspeed SWING) with 96-well plates for rapid analog generation .
- Primary screens : Test inhibition of bacterial biofilm formation (Crystal Violet assay) or cancer cell migration (wound-healing assay) .
- Hit validation : Confirm dose-response curves (IC₅₀) and selectivity indices (e.g., HeLa vs. HEK293 cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
